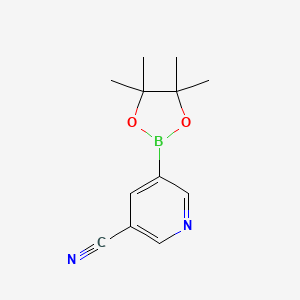

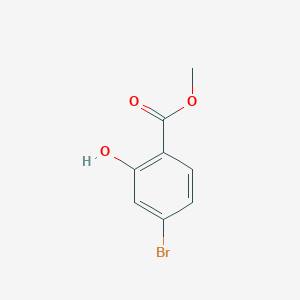

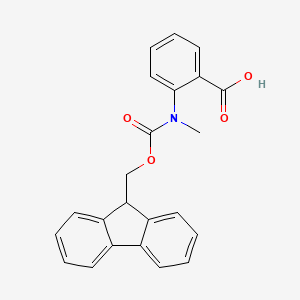

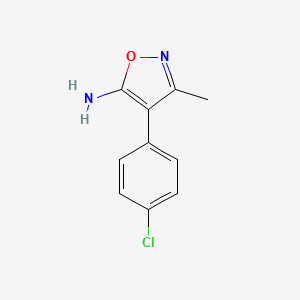

![molecular formula C13H15ClN2O B1367746 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide CAS No. 928713-06-8](/img/structure/B1367746.png)

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, or 2-chloro-N-indolylethylpropanamide (CIEP), is a synthetic molecule that has been studied for its potential use in a variety of applications. CIEP is a derivative of indolylpropionic acid, which is a naturally occurring compound found in plants and bacteria. CIEP has been studied for its ability to act as an inhibitor of various enzymes, and its potential to be used as an anti-cancer agent.

Scientific Research Applications

Synthesis and Characterization

- Synthesis and Analysis : Compounds structurally related to 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide have been synthesized and characterized through various methods including NMR, UV, IR, and mass spectral data. For example, a compound with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials, was synthesized using tryptamine and flurbiprofen (Manolov, Ivanov, & Bojilov, 2020).

Biological Activities and Applications

Immunosuppressive Activities : Certain N-aryl-3-(indol-3-yl)propanamides, closely related to 2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide, have shown significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).

Antimicrobial and Antitubercular Properties : Derivatives of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide have shown promising antimicrobial and antitubercular activities against various bacterial and fungal strains, including Mycobacterium tuberculosis (Karuvalam et al., 2013).

Enzyme Inhibitory Potential : Some derivatives have been evaluated for their inhibitory potential against specific enzymes. For instance, certain butanamide derivatives showed significant α-amylase inhibitory activity, suggesting potential applications in treating conditions like diabetes (Mathew et al., 2015).

Chemical Properties and Solubility

- Solubility Studies : The solubility of similar compounds, such as 2-chloro-N-(4-methylphenyl)propanamide, in various solvent mixtures has been studied. This research helps in understanding the dissolution properties and assists in developing better pharmaceutical formulations (Pascual et al., 2017).

Chronobiotic Activities

- Chronobiotic Properties : Related compounds, such as N-[2-(2,7-dimethoxyfluoren-9-yl)ethyl]propanamide, have been studied for their chronobiotic properties, showing potential in regulating biological rhythms (Epperson et al., 2004).

properties

IUPAC Name |

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O/c1-9(14)13(17)15-7-6-10-8-16-12-5-3-2-4-11(10)12/h2-5,8-9,16H,6-7H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGAXVJSGRGEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC1=CNC2=CC=CC=C21)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586218 |

Source

|

| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |

CAS RN |

928713-06-8 |

Source

|

| Record name | 2-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

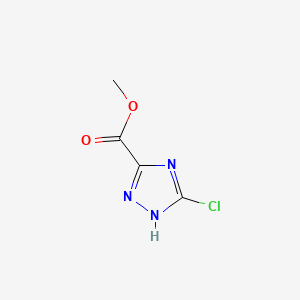

![Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1367711.png)